1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Overview
Description
1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 4-cyanophenylmethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the 4-Cyanophenylmethyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the pyrrole ring is alkylated with a 4-cyanobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-[(4-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid: Similar structure but with a pyrazole ring instead of a pyrrole ring.
1-[(4-cyanophenyl)methyl]-1H-indole-2-carboxylic acid: Similar structure but with an indole ring instead of a pyrrole ring.
Uniqueness
1-[(4-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of a pyrrole ring, a 4-cyanophenylmethyl group, and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[(4-cyanophenyl)methyl]pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-8-10-3-5-11(6-4-10)9-15-7-1-2-12(15)13(16)17/h1-7H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWLIOQCZXSAFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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